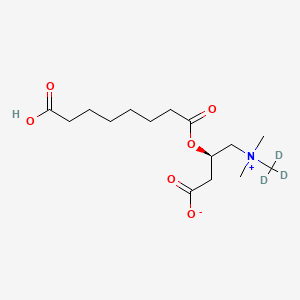
N6-AcryloylIbrutinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-AcryloylIbrutinib: is a derivative of Ibrutinib, a small molecule drug known for its potent inhibition of Bruton’s tyrosine kinase (BTK). This compound is designed to enhance the therapeutic properties of Ibrutinib by introducing an acryloyl group at the N6 position. The modification aims to improve the compound’s pharmacokinetic properties and its ability to target specific molecular pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-AcryloylIbrutinib involves multiple steps, starting from commercially available Ibrutinib. The key step is the introduction of the acryloyl group at the N6 position. This is typically achieved through a nucleophilic substitution reaction where the N6 position of Ibrutinib is activated, followed by the addition of acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of this compound is typically achieved through column chromatography, followed by recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions: N6-AcryloylIbrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dichloromethane, triethylamine.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the acryloyl group.
科学研究应用
N6-AcryloylIbrutinib has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of novel BTK inhibitors with enhanced properties.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving BTK.
Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and other conditions where BTK plays a critical role.
Industry: Utilized in the development of targeted therapies and as a tool compound in drug discovery programs.
作用机制
N6-AcryloylIbrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of BTK. This covalent bond formation leads to sustained inhibition of BTK enzymatic activity, thereby blocking the B-cell receptor pathway. The inhibition of this pathway results in the suppression of B-cell proliferation and survival, making it effective in treating B-cell cancers and other related diseases .
相似化合物的比较
Ibrutinib: The parent compound, known for its BTK inhibition.
Acalabrutinib: Another BTK inhibitor with a different molecular structure.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects.
Uniqueness of N6-AcryloylIbrutinib: this compound stands out due to the introduction of the acryloyl group, which enhances its pharmacokinetic properties and potentially improves its efficacy and safety profile compared to other BTK inhibitors. This modification allows for better targeting of specific molecular pathways, making it a promising candidate for further development in therapeutic applications.
属性
分子式 |
C28H26N6O3 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m1/s1 |
InChI 键 |
MEPHIAOJXIXZOG-HXUWFJFHSA-N |
手性 SMILES |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
规范 SMILES |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
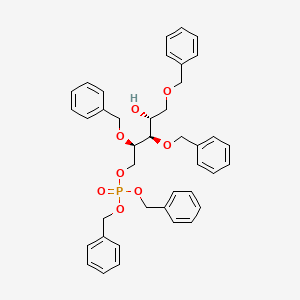
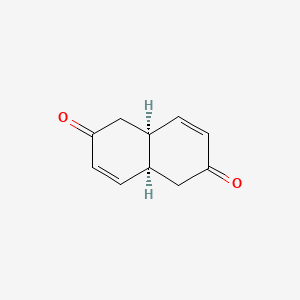
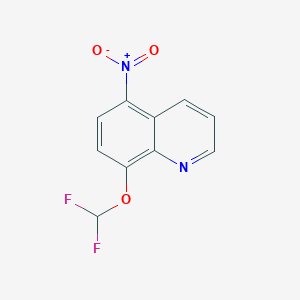
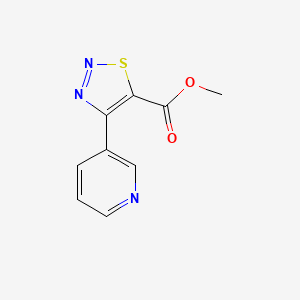

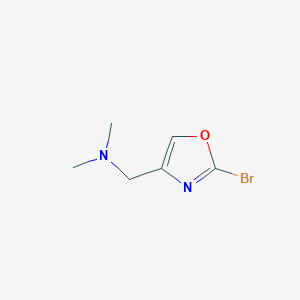
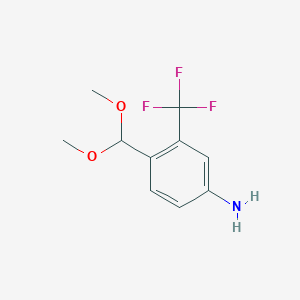
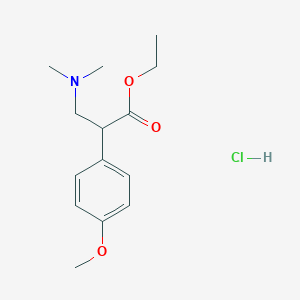
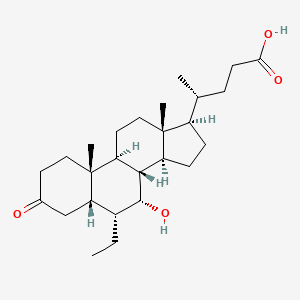
![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)

